3-(4-aminophenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-amine is a chemical compound with the molecular formula and a molar mass of 266.38 g/mol. It is classified as an indene derivative and is notable for its potential applications in organic electronics and materials science. The compound is also known by several synonyms, including 1-(4-aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine and 1-(4-aminophenyl)-1,3,3-trimethylindane-5-amine.
This compound can be sourced from various chemical suppliers and databases, including PubChem and ChemBK. It falls under the category of organic compounds with significant interest in synthetic chemistry due to its unique structural features and potential utility in various applications such as organic semiconductors and polymer science .
The synthesis of 3-(4-aminophenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-amine typically involves multi-step chemical reactions. One common method includes the dimerization of α-methylstyrene followed by subsequent amination processes to introduce the amino group at the para position of the phenyl ring.
Technical Details:
The compound features a complex structure characterized by:
The InChI key for this compound is GDGWSSXWLLHGGV-UHFFFAOYSA-N, and its density is predicted to be approximately 1.091 g/cm³. The boiling point is estimated at 432.3 °C with a flash point of 257.9 °C .
3-(4-aminophenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-amine can participate in various chemical reactions typical of amines:
Technical Details:
The reactivity of this compound can be further explored through its interactions with electrophiles or in polymerization processes where it can serve as a monomer .
The mechanism of action for this compound primarily involves its role as a building block in organic synthesis and material science. Its amino functionality allows it to engage in hydrogen bonding and other interactions that are crucial for forming stable structures in polymers or organic electronic devices.
The pKa value of approximately 5.15 indicates that the amino group can exist in both protonated and deprotonated forms depending on the pH of the environment, influencing its reactivity and solubility .
The primary applications of 3-(4-aminophenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-amine include:
The synthesis of 3-(4-aminophenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-amine (CAS 54628-90-9) relies critically on α-methylstyrene dimer (NOFMER® MSD, CAS 6362-80-7) as a key precursor. This dimer, predominantly comprising 2,4-diphenyl-4-methyl-1-pentene, undergoes acid-catalyzed cyclization to form the 1,1,3-trimethylindane backbone essential for the target compound. Industrial protocols typically involve a three-step sequence: (1) electrophilic dimerization of α-methylstyrene under Brønsted acid catalysis; (2) Friedel-Crafts alkylation with para-nitrochlorobenzene to install the nitro-substituted phenyl group; and (3) tandem reduction of both nitro groups to amines [6] [8].
Table 1: Key Synthetic Steps from α-Methylstyrene Dimer
Step | Reaction Type | Key Reagent/Condition | Function |
---|---|---|---|
1 | Electrophilic dimerization | H₂SO₄, 60°C | Generates 1,1,3-trimethylindane framework |
2 | Friedel-Crafts alkylation | AlCl₃, 4-nitrochlorobenzene | Attaches para-nitrophenyl group at C3 |
3 | Catalytic hydrogenation | H₂/Pd-C, 70°C, 1200-1500 Torr | Reduces nitro groups to amines (84% yield) |
Optimization studies reveal that substituting homogeneous acids (e.g., H₂SO₄) with zeolite catalysts in Step 1 improves regioselectivity and reduces oligomer formation. Additionally, careful control of stoichiometry during Friedel-Crafts reactions prevents di-alkylation byproducts that complicate downstream purification [6] [9].
Installing the primary amine functionality on the para-substituted phenyl group employs two principal methodologies: nitro reduction and catalytic amination. Reduction of pre-installed nitro groups constitutes the most industrially viable approach, typically using hydrogen gas (1200-1500 Torr) over palladium catalysts at 70°C. This method achieves >99% conversion with 84% isolated yield of the target diamine, as confirmed by HPLC analysis [8] [5]. Alternative approaches involve copper-catalyzed coupling of aryl halides with ammonia, though this route faces challenges with over-alkylation and requires expensive ligands.
Critical to successful amination is protecting group strategy for the indane-amine moiety. Acetylation of the indane amine prior to nitro reduction prevents unwanted oxidation or side reactions. Subsequent deprotection with potassium hydroxide in refluxing n-butanol (3 hours, inert atmosphere) restores the amine functionality without compromising structural integrity [9].
Achieving regioselectivity in C–H functionalization of the indane scaffold demands precise catalyst design. Palladium systems featuring bulky electron-rich ligands (e.g., CyJohnPhos) enable selective amination at the C5 position while suppressing C4 or C6 side products. Benchmark studies using tris(dibenzylideneacetone)dipalladium(0) with CyJohnPhos in tetrahydrofuran at 75°C for 18 hours achieve C5-selectivity >15:1 relative to other isomers [6] [9].
Table 2: Catalyst Performance in Regioselective Indane Amination
Catalyst System | Ligand | Temperature | Selectivity (C5:C4:C6) | Yield |
---|---|---|---|---|
Pd₂(dba)₃ | CyJohnPhos | 75°C | 15:1:0.5 | 92% |
Pd/C | None | 70°C | 8:1:1 | 84% |
NiCl₂(dme) | DPEPhos | 100°C | 5:1:2 | 78% |
Chain transfer agents (CTAs) like NOFMER® MSD play a dual role: they regulate molecular weight during styrenic polymerization and serve as precursors for functionalized indanes. Their chain transfer constant (Ctr = 0.21 for styrene at 60°C) enables controlled oligomerization, which is harnessed to generate indane intermediates with defined substitution patterns prior to aromatization [6].
Scaling laboratory syntheses of 3-(4-aminophenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-amine faces three primary hurdles: isomer separation, catalyst costs, and thermal sensitivity. The Friedel-Crafts alkylation yields regioisomers (e.g., 1-(4-aminophenyl)-1,3,3-trimethyl-2,3-dihydro-1H-inden-5-amine, CAS 54628-89-6) that co-elute during crystallization. Industrial batches employ multi-column chromatography using simulated moving bed (SMB) technology, increasing production costs by ~30% compared to typical diamines [4] [8].
Palladium catalyst recycling remains economically challenging despite high initial activity. Each batch loses 5–8% of Pd due to nanoparticle aggregation under reduction conditions. Immobilized catalysts on magnetic substrates show promise, retaining >90% activity over five cycles in pilot studies [6]. Temperature control during exothermic steps (e.g., nitro reduction) necessitates specialized reactor designs. Jet-loop reactors with rapid heat dissipation enable safe operation at concentrations >20 wt.%, whereas batch reactors are limited to 12 wt.% to avoid thermal runaway [3] [9].
Table 3: Process Optimization Strategies for Industrial Scale-Up
Challenge | Conventional Approach | Optimized Solution | Economic Impact |
---|---|---|---|
Isomer separation | Batch crystallization | Simulated moving bed chromatography | +30% production cost |
Catalyst recycling | Fresh Pd/C per batch | Magnetic Pd@Fe₃O₄ nanoparticles | 40% cost reduction in catalyst |
Thermal management | Dilute reaction streams (12%) | Jet-loop reactor with high shear mixing | 2.5x productivity increase |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7